molecular formula C11H15F2NO2 B10905256 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine

Cat. No.: B10905256
M. Wt: 231.24 g/mol
InChI Key: NZMHQACQVIRVTF-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine is a substituted phenethylamine derivative featuring a difluoroethoxy group at the para position and a methoxy group at the meta position on the aromatic ring. Its molecular formula is C₁₁H₁₄F₂NO₂, with a molecular weight of 253.23 g/mol (CAS: 1178711-09-5) . The hydrochloride salt form (CAS: 1373866-16-0) is also documented, with stringent safety protocols due to hazards such as skin irritation (H315) and toxicity if swallowed (H302) .

Properties

Molecular Formula

C11H15F2NO2

Molecular Weight

231.24 g/mol

IUPAC Name

1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanamine

InChI

InChI=1S/C11H15F2NO2/c1-7(14)8-3-4-9(10(5-8)15-2)16-6-11(12)13/h3-5,7,11H,6,14H2,1-2H3

InChI Key

NZMHQACQVIRVTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC(F)F)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine. One common approach involves the reaction of 3-methoxyphenol with 2,2-difluoroethanol, followed by conversion to the amine using appropriate reagents. Detailed reaction conditions and mechanisms would depend on the specific synthetic pathway chosen.

Industrial Production: Industrial-scale production methods typically involve optimized synthetic routes, efficient purification, and scalability. specific industrial processes for this compound may not be widely documented due to its specialized nature.

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of corresponding phenolic compounds.

    Reduction: Reduction of the nitro group (if present) could yield the corresponding amine.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and Lewis acids (for substitution) are relevant.

    Major Products: The major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine finds applications in various fields:

    Medicine: It may serve as a precursor for drug development due to its unique structure.

    Chemistry: Used in organic synthesis as a building block.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed information on this aspect would require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Ethoxy/Methoxy Position

1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: Unspecified)
  • Structural difference : Replaces the 2,2-difluoroethoxy group with a difluoromethoxy (-OCF₂H) substituent.
  • The difluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs but reduce lipophilicity relative to the 2,2-difluoroethoxy variant .
1-(3-Methoxyphenyl)ethanamine (CAS: 62409-13-6)
  • Structural difference : Lacks the para-substituted 2,2-difluoroethoxy group entirely.
  • Impact : The simplified structure decreases molecular weight (151.21 g/mol) and polarity, likely improving blood-brain barrier permeability. However, the absence of fluorine reduces resistance to oxidative metabolism .

Fluorinated Ethylamine Derivatives

2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (CAS: 353779-15-4)
  • Structural difference : Substitutes the difluoroethoxy group with a trifluoromethylbenzyl moiety.
  • Impact: The trifluoromethyl group increases electron-withdrawing effects, enhancing receptor-binding specificity in pharmacological contexts (e.g., serotonin or dopamine receptors).
1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS: 926263-64-1)
  • Structural difference : Positions the difluoromethoxy group at the meta position instead of para.
  • Impact : Altered substitution geometry may disrupt molecular symmetry, affecting crystallinity and solubility. Meta-substitution is less common in bioactive amines, suggesting divergent pharmacological profiles .
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine Hydrochloride (CAS: 1373866-16-0)
  • Properties : The hydrochloride salt improves aqueous solubility but introduces handling risks (e.g., H314: severe skin burns) .
  • Comparison: Non-salt analogs like 1-(3-methoxyphenyl)ethanamine lack these hazards but exhibit lower stability in acidic environments .

Research Implications

  • Fluorine Substitution: The 2,2-difluoroethoxy group in the target compound balances lipophilicity and metabolic stability better than non-fluorinated or trifluoromethylated analogs .
  • Safety Considerations: Salt forms (e.g., hydrochloride) enhance utility in aqueous formulations but require stringent handling protocols compared to non-ionic analogs .

Biological Activity

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a difluoroethoxy group and a methoxy-substituted phenyl ring, contribute to its biological activity. This article explores the compound's biological mechanisms, potential therapeutic roles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F2_2N1_1O2_2
  • IUPAC Name : 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanamine

This compound belongs to the class of substituted phenyl ethanamines, which are known for their diverse biological activities.

The biological activity of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoroethoxy group enhances the compound's ability to form hydrogen bonds, which influences its binding affinity and specificity for target proteins.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzyme activities, thereby modulating metabolic pathways.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activity and Therapeutic Potential

Research has indicated that 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine exhibits potential therapeutic effects in various biological contexts:

  • Neuropharmacology : Initial findings suggest that the compound may have applications in treating mood disorders by modulating serotonin receptors.
  • Anti-inflammatory Effects : Some studies have highlighted its potential anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

Comparative Analysis

To better understand the unique properties of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine, it is useful to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanamineSimilar difluoro groupPotentially higher receptor affinity
1-[4-(3-methylphenyl)ethylamine]Lacks difluoro groupLower potency in enzyme inhibition

The presence of both difluoro and methoxy groups in 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine enhances its stability and reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Research conducted on cell lines demonstrated that 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine can significantly inhibit certain enzymatic pathways involved in inflammation. The IC50_{50} values ranged from 7.3 to 11.4 μM depending on the specific target enzyme .
  • Animal Models : In vivo studies have indicated that administration of this compound leads to observable changes in behavior consistent with antidepressant-like effects. These findings support its potential use as a therapeutic agent for mood disorders .

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